molecular formula C12H15BrO B13454787 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol

Cat. No.: B13454787
M. Wt: 255.15 g/mol
InChI Key: ZFABSUCOGIQVCX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound characterized by a bromophenyl group attached to a cyclobutyl ring through an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the following steps:

    Bromination of Phenyl Ring: The bromination of phenyl compounds can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the cyclobutyl ring through an ethan-1-ol linkage. This can be achieved using reagents like Grignard reagents or organolithium compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutyl ring provides structural stability. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol
  • 2-(3-Chlorophenyl)-2-cyclobutylethan-1-ol
  • 2-(3-Bromophenyl)-2-cyclopropylethan-1-ol

Uniqueness

2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures or substituents

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9/h2,5-7,9,12,14H,1,3-4,8H2

InChI Key

ZFABSUCOGIQVCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)C2=CC(=CC=C2)Br

Origin of Product

United States

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